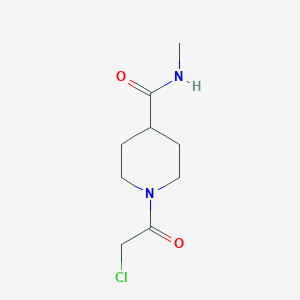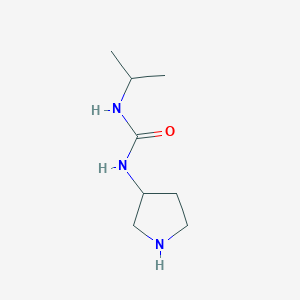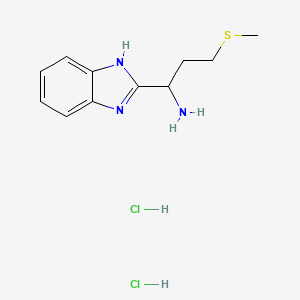
1-(1H-benzimidazol-2-yl)-3-(methylthio)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1H-benzimidazol-2-yl)-3-(methylthio)propan-1-amine dihydrochloride (MTBD) is a small molecule which has been studied for its potential applications in various scientific fields. MTBD is a member of the benzimidazole family, which is a group of organic compounds containing a benzene ring and a five-member ring containing nitrogen atoms. MTBD has been studied for its potential role in cancer therapy, drug delivery, and other applications in the field of biomedicine.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Zinc Complexes : This compound has been utilized in the synthesis of zinc complexes like dichloridozinc(II) and tris chloride hydrate complexes. These complexes have been studied for their vibrational and thermogravimetric properties, showing stability due to hydrogen bonds and weak interactions in the solid state (Patricio-Rangel et al., 2019).
Antimicrobial and Cytotoxic Activity
- Antimicrobial and Cytotoxic Compounds Synthesis : Derivatives of 1-(1H-benzimidazol-2-yl)-3-(methylthio)propan-1-amine have been synthesized and evaluated for their antibacterial and cytotoxic properties. Some derivatives exhibited good antibacterial activity and cytotoxic activity in vitro (Noolvi et al., 2014).
Anticancer Research
- Development of Anticancer Agents : Benzimidazole-thiazole derivatives, including this compound, have been synthesized and tested for anticancer activity against various cancer cell lines, showing promising results (Nofal et al., 2014).
Chemical Synthesis and Structural Studies
Structural Diversity in Chemical Libraries : This compound has been used in generating a structurally diverse library of compounds through alkylation and ring closure reactions. These include the synthesis of dithiocarbamates, thioethers, and various NH-azoles (Roman, 2013).
Design and Synthesis for Anticancer Research : Bis-benzimidazole derivatives, including this compound, have been designed and synthesized, showing notable anticancer activity. The compounds have been evaluated for drug-like properties and predicted to be orally active molecules (Rashid, 2020).
Optoelectronic Applications
- Organic Light-Emitting Diodes (OLEDs) : Triphenylamine-Benzimidazole derivatives, including this compound, have been developed for use in OLEDs. These molecules possess excellent thermal stability and good solubility, demonstrating improved performance in phosphorescent OLEDs (Ge et al., 2008).
properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.2ClH/c1-15-7-6-8(12)11-13-9-4-2-3-5-10(9)14-11;;/h2-5,8H,6-7,12H2,1H3,(H,13,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOXOTKMALMLKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

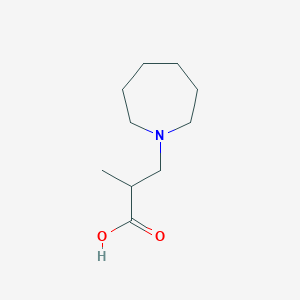
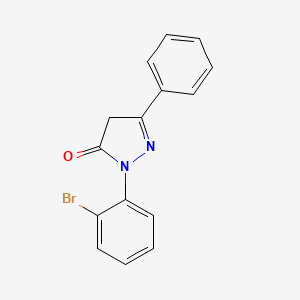
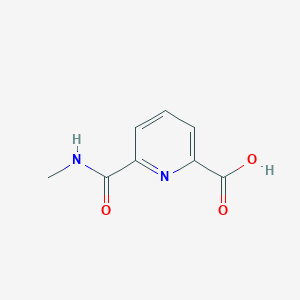

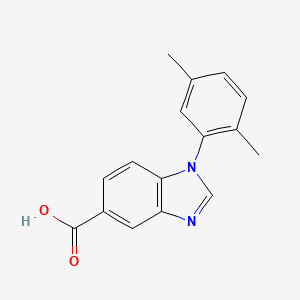

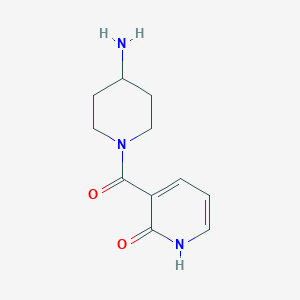

![1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1371132.png)
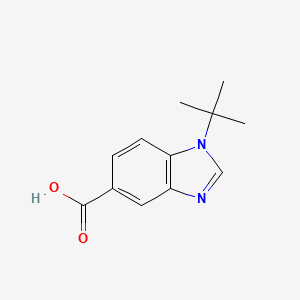
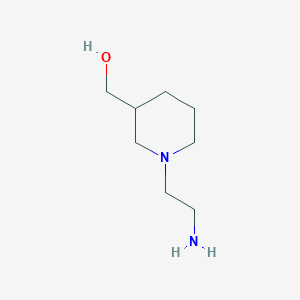
![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1371137.png)
